4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate
Overview
Description
4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzoazepine core, which is known for its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate include other dibenzoazepine derivatives, such as:
- Benzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate
- 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the acetylbenzyl and benzoate groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
(4-acetylphenyl)methyl 3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO5/c1-19(32)21-15-13-20(14-16-21)18-36-30(35)22-7-6-8-23(17-22)31-28(33)26-11-4-2-9-24(26)25-10-3-5-12-27(25)29(31)34/h2-17H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFGLPQJMRNGDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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